molecular formula C9H10N2 B1628889 7-Methyl-1H-indol-4-amine CAS No. 90868-08-9

7-Methyl-1H-indol-4-amine

Cat. No.: B1628889
CAS No.: 90868-08-9
M. Wt: 146.19 g/mol
InChI Key: JDQNDHBUAHUCOC-UHFFFAOYSA-N
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Description

7-Methyl-1H-indol-4-amine is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in drug design due to its diverse biological activities and ability to interact with biological macromolecules . This specific amine-substituted indole derivative serves as a versatile building block for the synthesis of more complex molecules targeting a wide array of diseases, including cancer, inflammatory conditions, and central nervous system (CNS) disorders . Researchers utilize this compound to develop novel substances with potential anti-inflammatory activity. Related 4-indolyl-2-arylaminopyrimidine derivatives, for instance, have shown high efficacy in inhibiting the release of key inflammatory factors like IL-6 and IL-8, and have demonstrated protective effects in models of acute lung injury by inhibiting the MAPK signaling pathway . Furthermore, indole-based compounds are extensively investigated for their antitumor properties, with some derivatives exhibiting potent activity against various cancer cell lines . In neuropharmacology, indole-containing amidinohydrazones have been explored as nonpeptide agonists for GPCR targets like RXFP3, which plays a role in stress, feeding, and motivation, highlighting the scaffold's relevance in developing neurotherapeutics . This product is provided for research purposes as a foundational material to support innovation in these fields. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQNDHBUAHUCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611424
Record name 7-Methyl-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90868-08-9
Record name 7-Methyl-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 7 Methyl 1h Indol 4 Amine

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is highly reactive towards electrophiles, with substitution being significantly more facile than in benzene (B151609). wikipedia.org The most reactive position for electrophilic aromatic substitution on an unsubstituted indole is the C3 position of the pyrrole (B145914) ring. wikipedia.org This is because the nitrogen atom can effectively stabilize the positive charge in the intermediate (the onium-intermediate) without disrupting the aromaticity of the benzene ring. msu.edu However, the presence of substituents on the ring can alter this regioselectivity.

In 7-Methyl-1H-indol-4-amine, both the C4-amino and C7-methyl groups are electron-donating, thus activating the ring system towards electrophilic attack. The amino group is a strong activating group, while the methyl group is a weak activating group. Their directing effects are crucial in determining the position of substitution.

Amino Group (C4): As a powerful electron-donating group, the primary amine at the C4 position strongly activates the ortho and para positions relative to itself. This enhances the nucleophilicity of the C3 and C5 positions.

Methyl Group (C7): The methyl group at C7 provides weak activation to its ortho and para positions, namely C6 and the area around C2/C3.

Combined Effect: The inherent reactivity of the C3 position is further enhanced by the ortho-directing effect of the C4-amino group. The para-directing effect of the C4-amino group strongly activates the C5 position. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. In cases where the C3 position is already substituted, electrophilic attack may be directed to the C2 position. msu.edu If the pyrrole ring positions (N1, C2, C3) are all substituted, electrophilic attack on the benzene ring becomes more likely, with the C5 position being highly favored due to activation from the C4-amino group. wikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionTypical Reagent(s)Predicted Major Product(s) (Position of Substitution)Rationale
NitrationHNO₃/H₂SO₄C5, C3Strong activation of C5 by the C4-amino group. C3 remains a highly reactive site. Harsher conditions might be needed if the ring is deactivated by protonation of the amine.
HalogenationBr₂, NBS, or Cl₂C3, C5High reactivity of the indole ring often leads to polysubstitution if not controlled. N-Bromosuccinimide (NBS) can be a milder reagent. wikipedia.org
Formylation (Vilsmeier-Haack)POCl₃, DMFC3This reaction is highly selective for the C3 position in indoles. wikipedia.orgbhu.ac.in
Mannich ReactionCH₂O, DimethylamineC3Produces gramine (B1672134) derivatives, which are useful synthetic intermediates, via substitution at the C3 position. wikipedia.orgbhu.ac.in

Nucleophilic Reactions Involving the Amine Group

The primary amine at the C4 position is a key functional handle, acting as a nucleophile in a variety of reactions. smolecule.comambeed.com This allows for the straightforward introduction of diverse substituents through the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Common nucleophilic reactions include:

Acylation: The amine readily reacts with acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. This is a common strategy for creating libraries of compounds for biological screening.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides. The resulting tosyl group can function as a protecting group for the amine. evitachem.com

Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, is often a more controlled method for mono-alkylation.

Amide-linked bis-indoles: The nucleophilic amine can be reacted with activated indole carboxylic acids to form amide-linked bis-indole structures, a motif found in some biologically active molecules. semanticscholar.orgresearchgate.net

Table 2: Examples of Nucleophilic Reactions of the 4-Amine Group
Reaction TypeExample ReagentResulting Functional Group
AcylationAcetyl chlorideAmide (N-acetyl)
SulfonylationTosyl chlorideSulfonamide (N-tosyl)
AlkylationMethyl iodideSecondary/Tertiary Amine (N-methyl)
Reductive AminationAcetone, NaBH₃CNSecondary Amine (N-isopropyl)

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. smolecule.com The initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, typically leads to the formation of an imine (or Schiff base). evitachem.com These condensation reactions are often reversible and can be catalyzed by acids. researchgate.net The resulting imine is itself a versatile intermediate that can be reduced to a secondary amine or subjected to attack by other nucleophiles. In the context of indoles, reaction with aldehydes can sometimes lead to the formation of tris(indolyl)methanes via electrophilic substitution of other indole molecules onto the intermediate, though the presence of the C4-amino group may influence this pathway. researchgate.net

Strategies for Further Functionalization of the Indole Scaffold

The strategic functionalization of this compound allows for the precise construction of complex molecules. Key strategies include:

Protecting Group Chemistry: To achieve selectivity in reactions, it is often necessary to protect one or more of the reactive sites. The indole N-H can be protected with groups like tosyl (Ts) or tert-butyloxycarbonyl (Boc) to prevent N-alkylation or N-acylation and to direct reactions elsewhere. evitachem.comresearchgate.net Similarly, the 4-amino group can be protected (e.g., as an amide) to moderate its powerful activating effect or prevent it from reacting, thereby allowing for functionalization at less reactive sites.

Halogenation and Cross-Coupling: A powerful strategy involves the introduction of a halogen (e.g., bromine or iodine) at a specific position via electrophilic substitution. This halogenated indole can then serve as a substrate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). researchgate.net This two-step process enables the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are not directly accessible through electrophilic substitution. For example, bromination at the C5 position followed by a Suzuki coupling would allow for the introduction of a variety of aryl or vinyl groups.

Directed Ortho-Metalation (DoM): By first protecting the indole nitrogen and the amine, it may be possible to use a directing group to achieve regioselective deprotonation (metalation) with a strong base, followed by quenching with an electrophile. This can provide access to substitution patterns not achievable by other means.

Oxidation of Indole Derivatives

The electron-rich indole ring is susceptible to oxidation. wikipedia.org The outcome of the oxidation depends on the specific oxidant used and the substitution pattern on the indole.

Oxindole Formation: Simple oxidants, such as N-Bromosuccinimide (NBS) in an aqueous environment, can selectively oxidize the C2 position of the indole ring to give an oxindole. wikipedia.org

Indolequinone Formation: Indoles bearing electron-donating groups like hydroxyl or amino groups at the C4 or C7 positions are precursors to indolequinones. acs.org Oxidation of this compound with an oxidant like Fremy's salt (potassium nitrosodisulfonate) is expected to yield the corresponding 4,5-indolequinone derivative. These quinones are reactive species and can participate in various subsequent reactions, including Michael additions.

Oxidative Cleavage: Harsher oxidizing agents, such as ozone or potassium permanganate, can lead to the oxidative cleavage of the C2-C3 double bond of the pyrrole ring. bhu.ac.inevitachem.com

Structure Activity Relationship Sar Studies and Derivative Design

Design and Synthesis of Derivatives Incorporating the 7-Methyl-1H-indol-4-amine Moiety

The synthesis of derivatives from amino-indole precursors is a key strategy for developing new bioactive molecules. A closely related precursor, 7-aminomethylindole, demonstrates the synthetic utility of the 7-amino indole (B1671886) scaffold. This compound can be synthesized from the corresponding 7-cyanoindole via reduction with agents like lithium aluminium hydride. semanticscholar.org Once obtained, the primary amino group of 7-aminomethylindole serves as a versatile handle for creating a diverse range of derivatives. semanticscholar.orgresearchgate.net

For instance, amide-linked bis-indoles can be formed through the reaction of 7-aminomethylindole with acyl chlorides. semanticscholar.org Furthermore, condensation with aldehydes, such as indole-7-carbaldehyde, yields imine-linked bis-indoles, which can be subsequently reduced to their more flexible amine-linked counterparts using reducing agents like sodium borohydride. researchgate.net These synthetic routes highlight how the 7-amino indole moiety can be incorporated into larger, more complex structures, including both symmetrical and unsymmetrical bis-indole derivatives. researchgate.net

Impact of Substituent Modifications on Biological Interactions

The biological effects of indole-based compounds are highly sensitive to the nature and position of substituents on the indole ring.

The introduction of electron-withdrawing groups (EWGs) onto the indole scaffold can significantly modulate a compound's reactivity and biological activity. Studies on various indole derivatives have shown that adding EWGs such as nitro (NO₂), cyano (CN), or ester (COOR) groups can lead to a substantial increase in potency for specific biological targets. nih.gov For example, in a series of indole-based agonists for the RXFP3/4 receptors, analogues with a cyano or ester group at the C5-position, combined with a methyl group at the C7-position, exhibited potent activity with EC₅₀ values under 100 nM. nih.gov

In the context of synthesis, the presence of EWGs can also influence reaction outcomes. In certain multicomponent reactions used to generate 3-substituted indoles, aldehydes bearing EWGs were found to react more rapidly, leading to higher product yields. rsc.org This enhanced reactivity is attributed to the electronic properties conferred by the substituent, which can activate the indole ring for specific chemical transformations.

The specific placement of substituents on the indole ring, known as positional isomerism, is critical in determining the biological profile of a molecule. Even a simple methyl group can exert profoundly different effects depending on its location.

A study on tetrahydro-γ-carbolines, which contain an indole core, investigated the impact of methylating different positions on the phenyl ring portion of the scaffold. The results demonstrated a clear structure-activity relationship based on the methyl group's position. acs.org Potency and efficacy varied significantly when the methyl group was moved between the 6-, 7-, 8-, and 9-positions, highlighting the sensitivity of the molecule's interaction with its biological target to its substitution pattern. acs.org For example, the 7-methyl substituted compound showed a potent EC₅₀ value of 0.2 μM, which was superior to the 6-methyl, 8-methyl, and 9-methyl analogues in that specific assay. acs.org

Table 1: Effect of Methyl Group Position on Tetrahydro-γ-carboline Activity

Compound (Position of Methyl Group) Potency (EC₅₀)
6-Methyl 1.14 μM
7-Methyl 0.2 μM
8-Methyl 0.36 μM
9-Methyl 0.48 μM

Data sourced from a study on CFTR potentiators. acs.org

Development of Hybrid Molecules Featuring the Indole Scaffold

Pharmacophore hybridization, which involves combining two or more distinct pharmacophoric units into a single molecule, is a powerful strategy in drug design. mdpi.com The indole scaffold is a common component in such hybrid molecules, designed to interact with multiple biological targets or to enhance activity through synergistic effects. mdpi.comajol.info

One example involves the development of indole-quinoline hybrid molecules as potential antibacterial agents. oup.com Researchers found that a hybrid compound incorporating a 1-methyl-1H-indole moiety was effective at killing Methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the bacterial proton motive force (PMF). oup.com Molecular dynamics simulations suggested that the 1-methyl-1H-indole portion of the molecule plays a crucial role by anchoring itself within the bacterial membrane, leading to its disruption. oup.com Other research has focused on creating indole-benzimidazole hybrids, which have been evaluated for their cytotoxic activities against tumor cell lines. ajol.info

Exploration of Bis-Indole Derivatives from 7-Amino Indole Precursors

Bis-indoles, which consist of two indole units linked together, are a significant class of natural products and synthetic compounds with a wide array of biological activities. semanticscholar.orgnih.gov The amino group on precursors like 7-aminomethylindole provides a convenient anchor point for the construction of these complex molecules. semanticscholar.orgresearchgate.net

The synthesis can be designed to produce both symmetrical and unsymmetrical bis-indoles. For example, reacting 7-aminomethylindole with indole-7-carbaldehyde results in an unsymmetrical imine-linked bis-indole. researchgate.net This product features strong internal hydrogen bonding, as indicated by NMR spectroscopy. researchgate.net Subsequent reduction of the imine linkage yields the corresponding amine-linked bis-indole. semanticscholar.org Symmetrical bis-indoles can also be synthesized, for instance, by reacting 7-aminomethylindole with agents like adipoyl chloride to create a diamide (B1670390) linker connecting two indole moieties. researchgate.net The development of new classes of bis-indole derivatives is an active area of research, facilitated by the use of activated indoles that are reactive at the C7 position. semanticscholar.org

Table 2: Examples of Synthesized Bis-Indole Derivatives from a 7-Aminomethylindole Precursor

Derivative Type Linker Key Reactants Yield
Amide-linked bis-indole Amide 7-aminomethylindole, 7-trichloroacetylindole 83%
Imine-linked bis-indole Imine 7-aminomethylindole, indole-7-carbaldehyde 75%
Amine-linked bis-indole Amine Imine-linked bis-indole, Sodium borohydride 65%

Data sourced from Kandemir et al. semanticscholar.orgresearchgate.net

Mechanistic Investigations of Biological Activities

Antimicrobial Activity Mechanisms

Indole (B1671886) and its derivatives are recognized for their wide-ranging antimicrobial properties against bacteria and fungi. chula.ac.thresearchgate.netresearchgate.net These compounds form an important class in the development of new antimicrobial drugs, with some derivatives showing a broad spectrum of activity. nih.gov

The precise mechanisms by which 7-Methyl-1H-indol-4-amine may disrupt bacterial cell wall synthesis are not specifically documented. However, the general class of indole derivatives has been investigated for its antimicrobial effects. researchgate.net The structural features of indole compounds are key to their biological activity, and modifications to the indole ring can significantly influence their antimicrobial efficacy.

While direct evidence for this compound is limited, related indole derivatives have been shown to interfere with microbial metabolic pathways. For instance, some indole derivatives exhibit activity against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies on various indole derivatives indicate that they can possess a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov The structural similarity of 1-methyl-1H-indol-4-amine hydrochloride hydrate (B1144303) to the neurotransmitter serotonin (B10506) suggests potential interactions with biological systems, though the exact mechanisms remain to be fully elucidated. smolecule.com

Anticancer Activity Mechanisms

The indole nucleus is a core structure in many compounds investigated for their anticancer properties. researchgate.netresearchgate.net Derivatives of indole have demonstrated the ability to inhibit the growth of various cancer cell lines, suggesting a multifaceted approach to combating cancer.

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death, in cancer cells. Indole derivatives have been shown to modulate the Bcl-2 family of proteins, which are crucial regulators of apoptosis. By enhancing pro-apoptotic signals and suppressing anti-apoptotic ones, these compounds can trigger cell death in neoplastic cells. Some indole derivatives have been specifically noted for their potential to induce apoptosis in cancer cells by modulating various signaling pathways that involve caspases and other apoptotic proteins.

Inhibition of cell proliferation is another key strategy in cancer treatment. Research into indole derivatives has shown their potential to halt the proliferation of cancer cells. For example, certain N-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivatives have demonstrated effective anti-proliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range. nih.gov Mechanistic studies on these compounds revealed that they can arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, a critical process for cell division. nih.gov

While specific data on this compound is not available, the broader class of indole derivatives has been explored for its ability to target kinase pathways involved in cancer progression. Indole derivatives have shown potential as inhibitors of enzymes that are critical for cell signaling and growth. For instance, some indole-based compounds have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), a molecular target for cancer immunotherapy. iiarjournals.org The development of such inhibitors highlights the potential for indole derivatives to interfere with specific pathways that support tumor growth.

Angiogenesis Suppression

There is currently no specific information available in the scientific literature detailing the activity of this compound or its derivatives in the context of angiogenesis suppression.

Enzyme Inhibition Studies

The this compound scaffold has been a subject of significant interest in medicinal chemistry, particularly for its utility in designing potent enzyme inhibitors. Research has focused on incorporating this indole nucleus into more complex molecules to target specific enzymes involved in various disease pathways.

Inhibition of DNA Gyrase Enzyme

Investigations into the inhibitory effects of this compound and its derivatives against the DNA gyrase enzyme have not been reported in the available scientific literature.

Modulation of P38 MAP Kinase and MMP-9 Proteins

Based on extensive literature reviews, there is no currently available data to suggest that this compound or its derivatives are involved in the modulation of P38 MAP Kinase or MMP-9 proteins.

Cyclooxygenase (COX-1/COX-2) Inhibitory Effects

The this compound structure is recognized within the field of medicinal chemistry as a relevant scaffold for developing cyclooxygenase (COX) inhibitors. Cyclooxygenase enzymes, particularly COX-2, are significant targets in the development of anti-inflammatory and anticancer agents due to their role in prostaglandin (B15479496) synthesis, which can mediate inflammation and promote cancer cell growth. google.comresearchgate.net

Patents covering selective COX-2 inhibitors include a wide range of chemical structures, and indole-based compounds are a notable class within this research area. researchgate.netgoogle.com While direct studies on this compound itself as a COX inhibitor are not detailed, its inclusion in patents for compounds targeting the COX-2 signaling pathway underscores its potential as a building block for more complex and selective inhibitors. google.comresearchgate.net The development of such selective inhibitors is a key strategy in minimizing the side effects associated with non-selective NSAIDs. google.com

Inhibition of Complement Factor B

The most significant area of research for derivatives of this compound is in the inhibition of Complement Factor B (FB). google.comsci-hub.seevitachem.com Factor B is a crucial serine protease in the alternative pathway (AP) of the complement system, a key component of the innate immune system. sci-hub.se Dysregulation of the AP is implicated in several human diseases, making Factor B a prime therapeutic target. sci-hub.se

High-throughput screening and subsequent structural optimization have led to the discovery of potent inhibitors built upon the this compound core. These compounds are designed to be selective and orally bioavailable for treating complement-mediated diseases. sci-hub.se One such derivative, 5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine , has been identified as a potent and selective inhibitor of Factor B. evitachem.comevitachem.com Further research has explored a variety of piperidinyl-indole derivatives that also demonstrate inhibitory activity against this enzyme. google.com

Inhibitory Activity of this compound Derivatives
Target EnzymeCore ScaffoldKey Derivative(s)Significance of Inhibition
Cyclooxygenase-2 (COX-2)This compoundIndole-based compoundsPotential for development of anti-inflammatory and anticancer agents. google.comresearchgate.net
Complement Factor B (FB)This compound5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine; Piperidinyl-indole derivativesTherapeutic potential for complement-mediated diseases. sci-hub.seevitachem.comgoogle.com

Other Enzyme Inhibition Profiles (e.g., PIK3CA protein, DprE1, Sortase A)

While direct inhibitory studies of this compound against Phosphoinositide 3-kinase (PIK3CA), Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), or Sortase A are not prominently detailed in available research, the indole scaffold is a core component of molecules designed to inhibit a range of enzymes.

A notable example is the complex indole derivative GSK2606414, which incorporates a 7-methyl indole substructure. This compound was identified as a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), an enzyme implicated in cellular stress responses. researchgate.netacs.org The discovery of GSK2606414 through screening and structure-based optimization highlights the potential of the methyl-indole framework as a starting point for developing targeted enzyme inhibitors. acs.org Research on other indole-containing compounds has shown activity against enzymes like HIV-1 integrase and p97, further underscoring the versatility of the indole nucleus in enzyme inhibition. mdpi.com

Protein-Ligand Interaction Analysis

The interaction of small molecules like this compound with protein targets is fundamental to their biological activity. Analysis through computational and structural studies provides insight into binding affinity and the nature of the ligand-receptor complexes.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. Although specific docking studies for this compound are not widely published, research on structurally related indole derivatives provides valuable insights into their potential interactions. These simulations calculate a docking score, typically in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. uns.ac.id

For instance, derivatives of phenyl-1H-indol-3-ylmethylene amine have been docked against the progesterone (B1679170) receptor, yielding favorable docking scores ranging from -7.5 to -9.9 kcal/mol. chemmethod.com Similarly, the PERK inhibitor GSK2606414, which contains the 7-methyl indole moiety, showed a strong predicted binding affinity of -8.1 kcal/mol to its target kinase domain. researchgate.net Studies on p97 inhibitors derived from 2-methyl-1H-indol-4-amine also utilized molecular docking to understand their binding modes. mdpi.com These examples suggest that the this compound scaffold is capable of forming stable interactions within protein binding sites.

Table 1: Molecular Docking Affinity of Related Indole Derivatives
Indole Derivative ClassProtein TargetReported Binding Affinity (kcal/mol)Source
GSK2606414 (contains 7-methyl indole)PERK Kinase Domain-8.1 researchgate.net
Phenyl-(1-morpholin-4-yl methyl)-1H-indol-3-ylmethylene aminesProgesterone Receptor-7.5 to -9.9 chemmethod.com
Cannabinoid Indole Reference LigandPPAR-γ-7.553 longdom.org

Ligand-Receptor Complex Formation and Energetics

The formation of a stable ligand-receptor complex is driven by various non-covalent interactions. For this compound, these interactions are dictated by its key functional groups: the indole ring, the amine group, and the methyl group.

Amine Group Interactions: The primary amine group is a critical feature for interaction with many protein targets. In aminergic receptors, a highly conserved aspartic acid residue (Asp3.32) frequently forms a strong hydrogen bond with the cationic amine of the ligand, anchoring it in the binding pocket. nih.gov This interaction is crucial for ligand recognition.

Indole Ring Interactions: The aromatic indole ring can engage in several important interactions that contribute to binding energy. These include π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, as well as hydrophobic interactions with nonpolar residues within the binding site. uns.ac.idlongdom.org

Methyl Group Influence: The addition of a methyl group can significantly affect binding affinity. It can enhance hydrophobic interactions or induce a more favorable ligand conformation for binding, sometimes leading to a substantial boost in activity. acs.org

Antioxidant Mechanisms

Indole derivatives are recognized for their antioxidant properties, which are often attributed to the electron-rich nature of the indole ring system. nih.gov The antioxidant mechanism of compounds like this compound likely involves several pathways. The indole nucleus can act as a free radical scavenger, donating a hydrogen atom from the N-H group of the pyrrole (B145914) ring to neutralize reactive oxygen species (ROS). mdpi.com

Furthermore, the amine group itself can contribute to antioxidant activity. Studies on other amine-containing compounds show they can intercept damaging radicals and protect cells from oxidative stress. researchgate.net The presence of an amine substituent on the indole ring may enhance its ability to scavenge free radicals and protect against oxidative damage to crucial biomolecules like DNA and proteins. mdpi.com Research on various indole-based compounds has confirmed their potential to mitigate oxidative stress and protect neuronal cells from damage, highlighting the neuroprotective potential of this chemical class. nih.gov

Anti-inflammatory Pathways

The indole scaffold is a well-established pharmacophore for anti-inflammatory agents. nih.gov Derivatives of this compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

One potential mechanism is the inhibition of pro-inflammatory cytokine production. Research on 4-indolyl-2-arylaminopyrimidine derivatives demonstrated that these compounds could suppress the release of interleukin-6 (IL-6) and interleukin-8 (IL-8) in response to inflammatory stimuli. nih.gov This effect was linked to the inhibition of signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and the downstream ERK and p38 MAP kinase pathways. nih.gov

Another critical pathway involves nitric oxide (NO), a key mediator in inflammation. nih.gov Some indole derivatives have been shown to modulate the soluble guanylate cyclase (sGC)-NO pathway, which can influence inflammatory processes. nih.gov Additionally, the anti-inflammatory effects of certain indole compounds have been linked to the modulation of adenosinergic, monoaminergic, and opioid systems, indicating that they can act on multiple pathways to control pain and inflammation. bohrium.com

Antiviral Mechanisms

Indole derivatives represent a significant class of antiviral agents with diverse mechanisms of action. nih.gov The this compound structure could potentially interfere with viral replication through several mechanisms identified in related compounds.

Inhibition of Viral Enzymes: A primary antiviral strategy is the inhibition of essential viral enzymes. Indole-based molecules have been developed as potent inhibitors of SARS-CoV-2 3CL protease, where they form a covalent bond with a catalytic cysteine residue, blocking the enzyme's function. nih.gov Other indole derivatives have been shown to inhibit viral reverse transcriptase and integrase, which are crucial for the replication of retroviruses like HIV. nih.govpensoft.net

Inhibition of Host Factors: Viruses often rely on host cell machinery for their replication. The cellular protein p97 is one such host factor, required for the replication of numerous viruses, including coronaviruses and influenza. mdpi.com Inhibitors possessing a 2-methyl-1H-indol-4-amine core have demonstrated potent antiviral activity against SARS-CoV-2 by targeting p97. mdpi.com

Blocking Viral Entry and Fusion: Some indole derivatives, such as Arbidol, act as broad-spectrum antivirals by preventing the virus from entering host cells. nih.gov This is achieved by inhibiting the fusion of the viral envelope with the cell membrane, a critical first step in the infection cycle for many viruses. nih.gov The influence of indole compounds on RNA and DNA replication mechanisms is another basis for their antiviral effects. pensoft.net

Anticholinesterase Activities

No direct mechanistic studies on the specific anticholinesterase activities of this compound have been prominently reported in publicly available scientific literature. However, the indole scaffold is a well-established pharmacophore in the design of cholinesterase inhibitors. Numerous studies on structurally related indole derivatives provide valuable insights into the potential mechanisms and structure-activity relationships (SAR) that may be relevant to this compound.

The primary mechanism of action for many indole-based cholinesterase inhibitors involves their interaction with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Research into various substituted indole amines has revealed that the nature and position of substituents on the indole ring significantly influence their inhibitory potency and selectivity for AChE over BChE, or vice versa.

A series of novel 4-amino-1H-indole-6-carboxamide derivatives were designed, synthesized, and evaluated for their ability to inhibit cholinesterases. Several of these compounds demonstrated significant in vitro inhibitory activity against both AChE and BChE. researchgate.net For instance, compounds with specific substitutions on the aromatic ring linked to the carboxamide showed potency comparable to the standard drug rivastigmine, with IC50 values in the low micromolar range. researchgate.net This suggests that the 4-amino group of the indole core can be a key feature for interaction with the cholinesterase active site.

Furthermore, studies on other indole derivatives, such as 2-substituted-N-alkynylindoles and various indole alkaloids, have consistently shown that the indole nucleus is a viable scaffold for developing potent cholinesterase inhibitors. rjpn.orgnih.gov For example, certain indole-based sulfonamide derivatives have exhibited potent inhibition against AChE with IC50 values ranging from 0.17 ± 0.02 to 8.53 ± 0.32 μM. nih.gov

The substitution at the 7-position of the indole ring has also been explored in the context of cholinesterase inhibition, although often with larger functional groups than a methyl group. For example, in a series of 7-substituted coumarin (B35378) derivatives, the nature of the substituent at this position was found to be critical for their inhibitory activity against monoamine oxidase-B and cholinesterases. researchgate.net While coumarins are structurally distinct from indoles, this highlights the general importance of substitution patterns around this part of the heterocyclic core in modulating biological activity.

The inhibitory potencies of some representative indole derivatives from various studies are summarized in the table below to provide a comparative context.

Compound ClassSpecific Compound ExampleTarget EnzymeIC50 (µM)Reference
4-Amino-1H-indole-6-carboxamides Compound 7k (3,4-difluoro substituted)AChE1.10 ± 0.04 researchgate.net
Compound 7k (3,4-difluoro substituted)BuChE0.89 ± 0.03 researchgate.net
Compound 7o (3,4,5-trimethoxy substituted)AChE1.32 ± 0.12 researchgate.net
Compound 7o (3,4,5-trimethoxy substituted)BuChE0.96 ± 0.12 researchgate.net
Indole Amines Indole amine 24AChE4.66 nih.gov
Indole amine 25AChE4.28 nih.gov
Indole-based Sulfonamides GeneralAChE0.17 - 8.53 nih.gov

This table presents data for structurally related compounds to infer the potential activity of this compound, for which direct data is not available.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential therapeutic interactions.

While specific molecular docking studies for 7-Methyl-1H-indol-4-amine are not prominently documented, extensive research has been conducted on its derivatives. For instance, derivatives of 7-methyl-indole have been investigated as inhibitors of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a target implicated in cancer. acs.orgresearchgate.net Docking simulations for these compounds helped identify key interactions within the PERK kinase domain. researchgate.net

In broader studies of indole (B1671886) compounds, docking has been used to:

Identify binding interactions with the progesterone (B1679170) receptor to design potential treatments for hormone-receptor-positive breast cancer. chemmethod.com

Screen for binding affinity against various pharmacological targets using tools like AutoDock.

Elucidate interactions with the active sites of bacterial and fungal enzymes to discover novel antimicrobial agents. nih.gov

These studies typically report a docking score, representing the binding affinity in kcal/mol, and detail the specific amino acid residues involved in interactions such as hydrogen bonds and hydrophobic contacts. chemmethod.com

Table 1: Examples of Molecular Docking Studies on Indole Derivatives

Derivative/Compound ClassTarget Protein (PDB ID)Key FindingsReference
Phenyl-(1-morpholin-4-yl methyl)-1H-indol-3-ylmethylene aminesProgesterone Receptor (4OAR)Docking scores ranged from -7.5 to -9.9 kcal/mol; identified interactions with GLU-695, ASP-697, HIS-770. chemmethod.com
GSK2606414 (a 7-methyl-indole derivative)PERK Kinase Domain (4G31)Docking analysis revealed a strong binding affinity and interactions with key amino acid residues in the kinase domain. researchgate.net
Indole AnaloguesHuman non-pancreatic sPLA2 (1DB4)Compound 12 showed a high binding affinity with a MolDock score of -183.162 kcal/mol, forming hydrogen bonds with Asp48, Cys44, and others. msjonline.org
5-Indolylmethylen-4-oxo-2-thioxothiazolidine DerivativesBacterial and Fungal Targets (e.g., MurB)Docking was used to elucidate probable molecular targets for the observed antimicrobial activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Specific QSAR models for this compound have not been reported. However, QSAR studies are frequently performed on series of indole derivatives to guide the optimization of lead compounds. These analyses use physicochemical descriptors to build models that can predict the activity of newly designed molecules. msjonline.org For example, a study on benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyltransferase inhibitors developed a robust QSAR model (R² = 0.9328) to predict anticancer activity. eurjchem.com Similarly, research on donepezil-indolyl hybrids used 3D-QSAR to create pharmacophores for inhibiting enzymes relevant to Alzheimer's disease, such as cholinesterases and monoamine oxidases. nih.gov

Table 2: Selected QSAR Studies on Indole-Based Compounds

Compound SeriesTarget/ActivityQSAR Model HighlightsReference
Benzofuran and Indole DerivativesHistone Lysine Methyl Transferase (HKMT) InhibitionDeveloped a highly predictive model (R²ext = 0.929) using two descriptors. eurjchem.com
Donepezil-Indolyl HybridsCholinesterase/Monoamine Oxidase Inhibition3D-QSAR was used to define pharmacophores for MAO A/B, AChE, and BuChE inhibition. nih.gov
Indole AnaloguesHuman non-pancreatic sPLA2 InhibitionA statistically significant model (r² = 0.788) was developed and validated using the leave-one-out method. msjonline.org
2-Phenyl-1H-indole DerivativesAntiproliferative Activity (Breast Cancer)Partial least squares (PLS) regression models showed high predictive power for activity against MDA-MB-231 and MCF-7 cell lines. biointerfaceresearch.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron distribution) and reactivity of molecules.

While there are no specific DFT studies published for this compound, the methodology is widely applied to other indole-containing molecules. ajchem-a.commdpi.comijcsi.pro These studies often calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap can indicate higher chemical reactivity and ease of intramolecular charge transfer. ajchem-a.comacs.org DFT is also used to predict the sites most susceptible to electrophilic or nucleophilic attack by analyzing the molecular electrostatic potential surface. ajchem-a.com

Table 3: Application of DFT in the Study of Indole Derivatives

CompoundDFT Functional/Basis SetKey Parameters InvestigatedReference
(E)-7-((1H-Indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-oneB3LYP/6-311G(d,p)Optimized geometry, HOMO-LUMO energy gap (3.67 eV), molecular electrostatic potential. ajchem-a.com
Indole HydrazonesM06-2X/6-311G+(d,p)Frontier molecular orbitals, charge transference, energy gaps. acs.org
Indolyl-1,3,4-thiadiazole aminesGaussian 09 packageTheoretical evaluation of molecular structure and properties. nih.gov
(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenolNot specifiedElucidation of electronic structure, energetics, and thermodynamic properties for corrosion inhibition. ijcsi.pro

Predictive Modeling for Biological Activity

Predictive modeling encompasses a range of in silico techniques, including docking and QSAR, to forecast the biological activity and pharmacological profiles of chemical compounds. These models are instrumental in the early stages of drug discovery for prioritizing candidates for synthesis and testing.

For the parent compound this compound, specific predictive models are not available. However, for its derivatives and other indole compounds, predictive modeling has been essential. For example, insights from computational modeling, including molecular docking, guided the design and optimization of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine analogs to improve their pharmacological profiles. smolecule.com In the development of inhibitors for Alzheimer's disease, molecular modeling of donepezil-indole hybrids helped to explain their dual binding mechanism and inhibitory effect on Aβ aggregation, marking them as promising multitarget drug candidates. acs.orgresearchgate.net

Predictive modeling is not limited to efficacy; it is also used to forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for a compound's potential success as a drug. chemmethod.com

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide critical information about the electronic environment of the hydrogen atoms in 7-Methyl-1H-indol-4-amine. The spectrum would be expected to show distinct signals for the methyl protons, the amine (NH₂) protons, the N-H proton of the indole (B1671886) ring, and the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would reveal the connectivity of the protons. For related indole compounds, the N-H proton typically appears as a broad singlet in the downfield region of the spectrum. researchgate.netdergipark.org.tr

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, or attached to a heteroatom). For instance, carbons in the aromatic ring system would appear in the typical downfield region for sp²-hybridized carbons. researchgate.net

Two-Dimensional (2D) NMR Experiments for Connectivity

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. A COSY spectrum would establish the correlations between coupled protons, helping to trace the proton network within the molecule. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H connections.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine (NH₂) and the indole ring, as well as C-H and C=C stretching vibrations of the aromatic system. Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. dergipark.org.tr The C-N stretching vibrations for aromatic amines are also expected to be present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and confirm its molecular formula. The mass spectrum would also display a fragmentation pattern, which can offer further structural clues as the molecule breaks apart in a predictable manner under the high-energy conditions of the experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For indole and its derivatives, the characteristic absorption bands arise from π-π* transitions within the aromatic system.

Theoretical studies using methods like Density Functional Theory (DFT) can predict the electronic absorption spectra. For example, a study on an indole derivative, (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, calculated the UV-visible spectral data to understand its electronic properties. ajchem-a.com Similarly, calculations on other indole derivatives have been performed to correlate experimental and theoretical absorption data. researchgate.net For 4-aminoindole, the absorption spectrum in water shows distinct bands that differ from the parent indole molecule. pnas.org

Table 1: Representative UV-Vis Absorption Data for Indole Analogs

Compound Solvent λmax (nm) Reference
(4-Methyl-3,5-dinitrophenyl)phosphonate Not Specified 337-339, 440-443 researchgate.net
4-Aminoindole Water Not specified, distinct from indole pnas.org

Note: This table presents data for analogous compounds to infer the potential properties of this compound.

Photoluminescence Spectrophotometry

Photoluminescence, encompassing fluorescence and phosphorescence, provides information about the de-excitation pathways of a molecule from an excited electronic state. Indole derivatives are known for their fluorescent properties, which are highly dependent on their molecular structure and environment.

Direct photoluminescence data for this compound is scarce. However, research on related compounds offers insights. For example, N-methylindole exhibits P-type delayed fluorescence in the gas phase, with a spectrum that is similar to its normal fluorescence spectrum. researchgate.net In contrast, indole itself shows a delayed luminescence band at a longer wavelength (around 535 nm), which is attributed to the luminescence of free radicals formed by N-H bond dissociation. researchgate.net This highlights the significant effect of the N-H versus N-CH3 group on the photophysical pathways.

The fluorescence of indole derivatives is also influenced by substituents on the ring. Studies on benzophospholo[3,2-b]indole derivatives show that modifications at the phosphorus center can tune the emission wavelength and quantum yield. nih.govbeilstein-journals.org For instance, a phosphine (B1218219) oxide derivative exhibited blue fluorescence with a maximum emission at 450 nm and a high quantum yield, while a cationic phospholium salt showed a red-shifted emission at 465 nm. nih.govbeilstein-journals.org

Table 2: Representative Photoluminescence Data for Indole Analogs

Compound Emission Type λem (nm) Quantum Yield (Φ) Conditions Reference
N-Methylindole Delayed Fluorescence Similar to fluorescence Not specified Gas Phase, 373 K researchgate.net
Indole Delayed Luminescence 535 Not specified Gas Phase researchgate.net
Benzophospholo[3,2-b]indole oxide Fluorescence 450 0.75 CH2Cl2 nih.govbeilstein-journals.org

Note: This table presents data for analogous compounds to infer the potential properties of this compound.

Cyclic Voltammetry for Electrochemical Properties and HOMO-LUMO Determination

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of molecules and to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are crucial for understanding a molecule's electronic properties and its potential applications in electronic devices.

Specific cyclic voltammetry data for this compound is not available in the literature reviewed. However, studies on related indole and aminotempo derivatives provide a basis for understanding its likely electrochemical behavior. The electrochemical oxidation of indole derivatives is a well-known process, and the potential at which this occurs is influenced by the substituents. acs.org For example, the cyclic voltammogram of 7,7'-amino-3-tert-butyl-diindole shows an irreversible one-electron oxidation at a mild potential of 0.165 V vs Fc/Fc+. acs.org

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials obtained from CV measurements. Theoretical calculations, often using DFT, are also employed to determine these energy levels. For one indole derivative, the calculated HOMO-LUMO energy gap was found to be 3.67 eV, indicating significant potential for intramolecular electron transfer. ajchem-a.com For another set of peptoid derivatives containing indole moieties, the HOMO-LUMO energy gaps were calculated to be in the range of 5.08 to 6.09 eV. mdpi.com

Table 3: Representative Electrochemical and Theoretical Data for Indole Analogs

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
(E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one DFT (B3LYP/6-311G(d,p)) Not specified Not specified 3.67 ajchem-a.com
2-((2,3-Dihydrobenzo[b] researchgate.netresearchgate.netdioxin-6-yl)(1H-indol-1-yl)methyl)phenol DFT (B3LYP/6-311++G(d,p)) -5.53 -0.73 4.80 dergipark.org.tr
Peptoid with 3-chlorobenzyl group DFT Not specified Not specified 5.08 mdpi.com

Note: This table presents data for analogous compounds to infer the potential properties of this compound. The values are a mix of theoretical calculations and experimental observations.

Emerging Applications and Future Research Directions

Advancements in Drug Design and Development Utilizing the Indole (B1671886) Scaffold

The indole nucleus is a cornerstone in modern drug discovery, with its derivatives showing efficacy in treating a multitude of diseases, including cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative conditions. mdpi.comnih.govnih.gov The structural flexibility of the indole ring system enables the design of compounds that can specifically interact with a variety of biological targets. mdpi.combohrium.com Recent advancements have focused on leveraging this versatility to create more potent and selective drugs.

The development of indole-based compounds has been significantly influenced by structure-activity relationship (SAR) studies, which explore how different substituents on the indole ring affect the molecule's biological activity. mdpi.comresearchgate.net This has led to the creation of novel drugs with enhanced efficacy and improved safety profiles. For instance, the strategic placement of functional groups can modulate the compound's pharmacokinetic properties, such as solubility, permeability, and metabolic stability. mdpi.com

A notable area of progress is in the development of multi-target therapies, where a single indole-based molecule is designed to interact with multiple pathological pathways. mdpi.com This approach is considered a rational strategy for developing more effective treatments for complex diseases like cancer. mdpi.com

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold

Drug NameTherapeutic Application
IndomethacinNonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation. mdpi.com
SunitinibTyrosine kinase inhibitor used as a targeted therapy for renal cell carcinoma and gastrointestinal stromal tumors. mdpi.com
VinblastineAnticancer agent that inhibits tubulin polymerization, used in the treatment of various cancers. mdpi.com
VincristineAnticancer agent that inhibits tubulin polymerization, used in the treatment of various cancers. mdpi.com

Identification of Novel Pharmacological Targets for Indole Derivatives

Research into indole derivatives is continuously uncovering new pharmacological targets, expanding their therapeutic potential beyond established applications. mdpi.commdpi.com The ability of the indole scaffold to interact with a wide range of biological molecules makes it a valuable tool for probing cellular pathways and identifying novel drug targets. bohrium.commdpi.com

Recent studies have identified that indole derivatives can modulate the activity of various enzymes and receptors implicated in disease. For example, certain indole compounds have been shown to interact with:

Protein Kinases: These enzymes are crucial in cell signaling pathways, and their dysregulation is often associated with cancer. researchgate.netmdpi.com Indole-based kinase inhibitors have shown significant promise as anticancer agents. mdpi.comnih.gov

G-protein Coupled Receptors (GPCRs): This large family of receptors is involved in a wide range of physiological processes, and indole derivatives have been developed as ligands for various GPCRs, including serotonin (B10506) and adenosine (B11128) receptors. mdpi.comevitachem.com

Histone Deacetylases (HDACs): These enzymes play a role in gene expression, and their inhibition is a promising strategy for cancer therapy. mdpi.com

Tubulin: This protein is a key component of the cytoskeleton and is a well-established target for anticancer drugs. mdpi.com

Translocator Protein (TSPO): This protein is involved in various cellular processes, and indole derivatives have been investigated as ligands for TSPO. mdpi.com

Kelch-like ECH-associated protein 1 (Keap1): This protein is a key regulator of the cellular oxidative stress response, and novel indole derivatives have been identified as Keap1 ligands. mdpi.com

Furthermore, indole derivatives are being explored for their potential to combat antimicrobial resistance. nih.gov Compounds like indolicidin, an antimicrobial peptide, demonstrate potent activity against multidrug-resistant bacteria by disrupting bacterial membranes and inhibiting biofilm formation. nih.gov The discovery of novel indole-based compounds that target host factors, such as those modulating cap-dependent translation, has also opened up new avenues for the development of broad-spectrum antiviral agents. asm.org

Table 2: Investigational Indole Derivatives and Their Potential Pharmacological Targets

Compound/Derivative ClassPotential Pharmacological Target(s)Therapeutic Area
Indole-curcumin derivativesMultiple cancer targetsOncology mdpi.com
Indole-based Bcl-2 inhibitorsB-cell lymphoma 2 (Bcl-2)Oncology mdpi.com
Indole-2-carboxamidesHost factors involved in cap-dependent translationAntiviral asm.org
4-Thiazolidinones indole derivativesTopoisomerase IIαOncology nih.gov
Indole-imidazole derivativesFungal and bacterial targetsAntimicrobial mdpi.com

Green Chemistry Approaches in Indole Synthesis

The increasing focus on environmental sustainability has driven the development of "green chemistry" approaches for the synthesis of indoles and their derivatives. openmedicinalchemistryjournal.comnih.gov These methods aim to reduce or eliminate the use and generation of hazardous substances, making the synthesis process more economical and eco-friendly. openmedicinalchemistryjournal.comtandfonline.com

Traditional methods for indole synthesis often involve harsh reaction conditions, toxic solvents, and the use of metal catalysts, which can have significant environmental drawbacks. nih.govderpharmachemica.com In contrast, green chemistry approaches utilize more benign alternatives.

Key advancements in the green synthesis of indoles include:

Use of Greener Solvents: Water and deep eutectic solvents (DES) are being explored as environmentally friendly alternatives to traditional organic solvents. numberanalytics.com Propylene (B89431) carbonate has also been shown to be an effective and "green" solvent for the synthesis of bis-indole derivatives. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, improve yields, and increase energy efficiency compared to conventional heating methods. tandfonline.comnumberanalytics.comtandfonline.com

Catalyst-Free and Solvent-Free Reactions: Some green synthetic methods have been developed that proceed without the need for a catalyst or solvent, further reducing the environmental impact. openmedicinalchemistryjournal.com For example, reactions can be carried out under visible light irradiation. openmedicinalchemistryjournal.com

Use of Reusable Catalysts: The development of solid acid catalysts, such as cellulose (B213188) sulfuric acid and phosphate (B84403) zirconia, which can be easily recovered and reused, offers a more sustainable approach. openmedicinalchemistryjournal.com

Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly efficient and atom-economical. openmedicinalchemistryjournal.comacs.org A sustainable multicomponent indole synthesis using ethanol (B145695) as a solvent and no metal catalyst has been reported. rsc.org

Table 3: Comparison of Conventional and Green Synthesis Methods for Indoles

FeatureConventional MethodsGreen Chemistry Approaches
Solvents Often toxic and volatile organic solvents. nih.govWater, deep eutectic solvents, propylene carbonate, or solvent-free conditions. openmedicinalchemistryjournal.comnumberanalytics.comresearchgate.net
Catalysts Often rely on transition-metal catalysts. nih.govCatalyst-free, use of reusable solid acid catalysts, or organocatalysts. openmedicinalchemistryjournal.comnumberanalytics.comrsc.org
Energy Source Conventional heating.Microwave irradiation for faster and more energy-efficient reactions. numberanalytics.comtandfonline.com
Reaction Conditions Can be harsh with high temperatures. derpharmachemica.comOften milder reaction conditions. rsc.org
Waste Generation Can generate significant amounts of waste. nih.govMinimized waste through higher efficiency and use of recyclable materials. numberanalytics.com

Challenges and Opportunities in Indole-Based Drug Discovery

Despite the significant progress in the field, several challenges remain in the discovery and development of indole-based drugs. researchgate.net Addressing these challenges will open up new opportunities for creating innovative and effective therapies.

Challenges:

Drug Resistance: The emergence of drug-resistant strains of cancer cells and pathogens is a major hurdle. mdpi.comnih.gov

Bioavailability and Toxicity: Ensuring that indole-based compounds have good bioavailability and low toxicity is a critical aspect of drug development. nrfhh.com

Selectivity: Designing compounds that are highly selective for their intended target while minimizing off-target effects is a constant challenge. mdpi.com

Synthesis of Complex Molecules: The synthesis of complex indole derivatives can be challenging and may require multi-step processes. numberanalytics.com

Opportunities:

Targeting Undruggable Targets: The versatility of the indole scaffold provides opportunities to design compounds that can interact with challenging drug targets.

Fragment-Based Drug Design and Virtual Screening: Advances in computational tools are accelerating the identification of new and potent indole derivatives. nih.gov

Combination Therapies: The use of indole-based compounds in combination with other drugs can enhance therapeutic efficacy and overcome drug resistance. nrfhh.com

Personalized Medicine: The development of indole-based diagnostics and therapeutics could be tailored to individual patient profiles.

Exploration of Natural Products: Nature remains a rich source of novel indole alkaloids with diverse biological activities that can serve as starting points for drug discovery. bohrium.comnrfhh.com

The continued exploration of the chemical space around the indole nucleus, coupled with advancements in synthetic methodologies and a deeper understanding of biological pathways, promises a bright future for the development of indole-based medicines. nrfhh.commdpi.com

Q & A

Q. What are the optimal synthetic routes for 7-methyl-1H-indol-4-amine, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination or cyclization of substituted indole precursors. For example, analogs like 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine are synthesized via refluxing indole derivatives with guanidine nitrate in ethanol . Purity validation requires 1H/13C NMR for structural confirmation (e.g., aromatic proton shifts at δ 6.5–7.8 ppm for indole moieties) and HPLC (>95% purity threshold). X-ray crystallography (using SHELX software for refinement ) can resolve stereochemical ambiguities.

Q. How can researchers characterize the electronic and steric properties of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps, which predict reactivity. Experimentally, UV-Vis spectroscopy (λmax ~280–320 nm for indole derivatives) and cyclic voltammetry (oxidation potentials correlated with electron-donating methyl groups) provide electronic profiles. Steric effects are quantified via molecular volume calculations (e.g., using MolFinder or RDKit ).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacological data for this compound derivatives?

  • Methodological Answer : Contradictions in IC50 values (e.g., PERK inhibition vs. off-target effects) require orthogonal assays . For example:
  • Kinase selectivity panels to confirm target specificity (e.g., GSK2606414’s PERK inhibition at IC50 = 0.3 nM ).
  • Metabolic stability assays (human liver microsomes) to rule out pharmacokinetic variability.
  • Crystallographic docking (e.g., using AutoDock Vina) to validate binding poses and identify steric clashes in conflicting SAR models .

Q. How can molecular docking and dynamics simulations optimize this compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking : Use Schrödinger’s Glide or MOE to screen against targets (e.g., PERK’s ATP-binding pocket ). Prioritize compounds with ΔG < −7.0 kcal/mol (similar to indole-based inhibitors ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (e.g., with PERK’s Gly706 backbone ).

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer :
  • Xenograft models : Subcutaneous tumor implants (e.g., human breast cancer MDA-MB-231) treated orally (10–50 mg/kg/day) to assess tumor growth inhibition .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in rodent models. Use LC-MS/MS for plasma concentration profiling (LOQ = 1 ng/mL).

Methodological Considerations

Q. How to design a robust SAR study for this compound analogs?

  • Answer :
  • Scaffold diversification : Introduce halogens (e.g., 4-fluoro substitution ) or alkyl chains (e.g., diethylamino groups ) to modulate lipophilicity (clogP = 2.5–4.0).
  • Control groups : Include positive controls (e.g., staurosporine for kinase assays) and scaffold-negative analogs to isolate methyl-indole contributions .

Q. What analytical techniques validate this compound’s stability under physiological conditions?

  • Answer :
  • Forced degradation studies : Expose to pH 1–13 buffers and analyze via LC-QTOF for degradation products (e.g., oxidative deamination ).
  • Plasma stability : Incubate with 10% FBS and quantify parent compound loss over 24h .

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7-Methyl-1H-indol-4-amine

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